molecular formula C20H14BrNO3 B4956082 5-bromo-N-dibenzofuran-3-yl-2-methoxybenzamide

5-bromo-N-dibenzofuran-3-yl-2-methoxybenzamide

Cat. No.: B4956082
M. Wt: 396.2 g/mol
InChI Key: SYAIVMLMLKOWMW-UHFFFAOYSA-N
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Description

5-bromo-N-dibenzofuran-3-yl-2-methoxybenzamide is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

The synthesis of 5-bromo-N-dibenzofuran-3-yl-2-methoxybenzamide typically involves several steps. One common method includes the bromination of dibenzofuran followed by the introduction of a methoxy group and subsequent amidation. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and methoxylation using methanol in the presence of a base. The final step involves the formation of the amide bond using reagents like carbodiimides .

Chemical Reactions Analysis

5-bromo-N-dibenzofuran-3-yl-2-methoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

5-bromo-N-dibenzofuran-3-yl-2-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-dibenzofuran-3-yl-2-methoxybenzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-tumor effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

5-bromo-N-dibenzofuran-3-yl-2-methoxybenzamide can be compared with other benzofuran derivatives such as:

These comparisons highlight the unique features of this compound, such as the presence of both bromine and amide functionalities, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-N-dibenzofuran-3-yl-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrNO3/c1-24-17-9-6-12(21)10-16(17)20(23)22-13-7-8-15-14-4-2-3-5-18(14)25-19(15)11-13/h2-11H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAIVMLMLKOWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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